2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
Description
Chemical Identity and Nomenclature
This compound is a complex heterocyclic organic compound that embodies the structural characteristics of both pyrazole and pyrimidine ring systems. The compound is officially catalogued under the Chemical Abstracts Service number 79871-76-4, providing it with a unique identifier in chemical databases worldwide. Its molecular formula is established as C9H11N5O, indicating a composition that includes nine carbon atoms, eleven hydrogen atoms, five nitrogen atoms, and one oxygen atom. The molecular weight of this compound is precisely calculated at 205.22 grams per mole, which places it within the range of small to medium-sized organic molecules suitable for pharmaceutical applications.
The International Union of Pure and Applied Chemistry systematic name for this compound reflects its complex structural arrangement: this compound. This nomenclature precisely describes the connectivity between the pyrazole and pyrimidine rings, as well as the specific positioning of substituent groups. The simplified molecular-input line-entry system representation is recorded as CC1=CC(=O)NC(N2N=C(C)C=C2N)=N1, which provides a linear notation that captures the essential structural features of the molecule. This compound belongs to the broader classification of pyrazolylpyrimidinone derivatives, a category that has gained considerable attention in medicinal chemistry research due to its diverse biological activities and structural versatility.
The structural analysis reveals that this compound contains a pyrimidine ring substituted at the 2-position with a 5-amino-3-methyl-1H-pyrazol-1-yl group and bearing a methyl group at the 6-position. The presence of the 4(3H)-one functionality indicates a lactam structure, which contributes to the compound's chemical stability and potential for hydrogen bonding interactions. The amino group present on the pyrazole ring provides additional sites for chemical modification and biological interaction, while the methyl substituents influence both the electronic properties and steric characteristics of the molecule.
Historical Context in Heterocyclic Chemistry
The development of this compound represents the culmination of over a century of advances in heterocyclic chemistry, building upon the foundational work in both pyrazole and pyrimidine synthesis. The pyrazole component of this compound traces its origins to the pioneering research of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883. Knorr's initial investigation into pyrazole chemistry was motivated by his attempts to synthesize quinoline derivatives with antipyretic activity, which accidentally led to the discovery of antipyrine, a compound that demonstrated significant analgesic, antipyretic, and antirheumatic properties. This serendipitous discovery established pyrazoles as an important class of biologically active compounds and stimulated extensive research into their synthesis and applications.
The historical significance of pyrazole chemistry was further enhanced by the work of Hans von Pechmann, who developed a classical synthetic method for pyrazole preparation in 1898 through the reaction of acetylene with diazomethane. The first natural pyrazole compound, 1-pyrazolyl-alanine, was subsequently isolated from watermelon seeds in 1959, demonstrating that these heterocycles were not merely synthetic curiosities but also occurred in biological systems. The discovery of natural pyrazoles validated the importance of this chemical class and encouraged further exploration of their biological properties and synthetic applications.
Parallel developments in pyrimidine chemistry provided the second foundational element for compounds like this compound. The systematic study of pyrimidines began with the work of Pinner in 1884, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines. Pinner was also responsible for coining the term "pyrimidine" by combining the words "pyridine" and "amidine," reflecting the structural relationship between these nitrogen-containing heterocycles. The parent pyrimidine compound was first synthesized by Gabriel in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.
The historical evolution of pyrimidine chemistry was significantly influenced by the recognition of pyrimidines as essential components of nucleic acids. Three of the five most important nucleobases contain pyrimidine units: cytosine, thymine, and uracil, while adenine and guanine contain pyrimidine units as part of their purine structures. This biological significance elevated pyrimidine chemistry from academic curiosity to a field of critical importance for understanding life processes and developing therapeutic interventions. The development of synthetic methods for pyrimidine preparation, including classical approaches involving the condensation of carbonyl compounds with amines, laid the groundwork for creating more complex hybrid structures that combine pyrimidine rings with other heterocyclic systems.
Significance in Pharmaceutical and Material Science Research
The significance of this compound in contemporary research stems from its membership in the pyrazolylpyrimidinone class of compounds, which has demonstrated remarkable potential across multiple therapeutic areas. Research conducted on related pyrazolylpyrimidinone derivatives has revealed significant antitubercular activity, establishing this structural class as a promising avenue for developing new treatments against tuberculosis. The structure-activity relationship studies have shown that modifications to both the pyrazole and pyrimidinone components can dramatically influence biological activity, with the specific substitution pattern present in this compound representing an optimized arrangement for certain biological targets.
Pharmaceutical research has particularly emphasized the versatility of pyrazole-containing compounds, which have been incorporated into numerous commercially successful drugs. The pyrazole ring system is present in major pharmaceutical products including celecoxib, a selective cyclooxygenase-2 inhibitor used for treating inflammation and pain, and sildenafil, widely known for its cardiovascular and other therapeutic applications. The structural features that make pyrazoles valuable in drug design include their ability to form hydrogen bonds, their resistance to metabolic degradation, and their capacity to interact with various biological targets through multiple binding modes. These characteristics are preserved and potentially enhanced in hybrid molecules like this compound, which combines the pharmacophoric elements of both pyrazole and pyrimidine systems.
The material science applications of this compound class have emerged as an equally important area of investigation. Pyrimidine derivatives have found applications as constituents of liquid crystals, fluorescence materials, and photoresponsive surfaces, attracting significant attention from materials chemists. The combination of pyrazole and pyrimidine functionalities in a single molecule creates opportunities for developing materials with unique optical, electronic, and self-assembly properties. The specific arrangement of nitrogen atoms and the presence of both aromatic and amide functionalities in this compound provides multiple sites for intermolecular interactions, which could be exploited in the design of supramolecular materials and coordination polymers.
Recent synthetic approaches to pyrazolylpyrimidinone derivatives have emphasized the development of efficient, scalable methods that enable the preparation of diverse analogs for structure-activity relationship studies. The synthesis typically involves ring formation reactions of substituted pyrimidin-4-ones with hydrazine derivatives, followed by condensation with appropriate carbonyl compounds to construct the pyrazole ring. These synthetic methodologies have been refined to provide access to libraries of related compounds, facilitating systematic exploration of the chemical space around structures like this compound. The ability to prepare structurally related analogs efficiently has been crucial for understanding the relationship between molecular structure and biological activity, enabling the optimization of compounds for specific therapeutic applications.
Properties
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-5-4-8(15)12-9(11-5)14-7(10)3-6(2)13-14/h3-4H,10H2,1-2H3,(H,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLSJNRYOJXQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79871-76-4 | |
| Record name | 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in antiviral and anticancer research. This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and specific case studies related to this compound.
- Molecular Formula : C11H15N5O
- Molecular Weight : 233.27 g/mol
- CAS Number : 79871-77-5
Synthesis
The synthesis of this compound typically involves the reaction of 5-Ethyl-2-hydrazino-6-methylpyrimidin-4(3H)-one with appropriate reagents such as 3-iminobutyronitrile. This method has been optimized to yield high purity and yield of the target compound .
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound, particularly against HIV. The structure of the compound allows for interactions with viral enzymes, which are critical for viral replication.
Case Study: Anti-HIV Activity
A series of derivatives based on a similar structural framework showed promising results against wild-type HIV strains. For instance, compounds with structural modifications at the C5 position of the pyrazole ring exhibited enhanced activity, with EC50 values ranging from 0.0038 to 0.4759 μmol/L. Notably, one derivative achieved an EC50 value as low as 3.8 nmol/L, indicating potent antiviral efficacy .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapeutics.
Table: Summary of Biological Activities
| Activity Type | Compound | EC50 Value (μmol/L) | Selectivity Index |
|---|---|---|---|
| Anti-HIV | I-11 | 0.0038 | 25,468 |
| Anticancer | I-19 | 0.0334 | Not specified |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications at specific positions on the pyrazole and pyrimidine rings can significantly influence biological activity. For example:
- Substituting aryl groups at the C5 position enhances anti-HIV activity.
- Modifications at the C2 position are critical for maintaining antiviral potency.
Key Findings:
- C2 Substituents : Alkyl or arylthio groups improve antiviral activity.
- C5 Position Modifications : A phenyl group substitution leads to increased activity against HIV.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds similar to 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one exhibit significant anticancer activity. For instance, derivatives of pyrimidine have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. Studies have shown that the presence of the pyrazole moiety enhances the cytotoxic effects against cancer cells, making it a valuable scaffold for developing new anticancer agents .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The mechanism involves modulation of signaling pathways related to inflammation, making it a candidate for further exploration in therapeutic applications .
Agricultural Science
Pesticidal Activity
In agricultural research, this compound has shown promise as a pesticide. Studies have reported its efficacy against various pests and pathogens affecting crops. The compound's ability to disrupt metabolic processes in target organisms indicates its potential as a bioactive agent in pest management strategies .
Herbicide Development
The structural characteristics of this compound make it suitable for herbicide development. Research into its herbicidal activity has revealed effective inhibition of weed growth, providing an environmentally friendly alternative to traditional herbicides. Its selectivity towards certain plant species could lead to advancements in sustainable agriculture practices .
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its functional groups allow for chemical modifications that improve thermal stability and mechanical strength of polymers, making it an interesting additive in materials engineering .
Nanotechnology Applications
In nanotechnology, this compound has been utilized in the synthesis of nanoparticles with specific functionalities. Its ability to stabilize metal nanoparticles could lead to advancements in catalysis and sensor technology, where enhanced surface properties are crucial for performance .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated the synthesis of several derivatives based on the core structure of this compound. These derivatives were tested against breast cancer cell lines, showing IC50 values significantly lower than existing treatments, indicating a strong potential for further development into clinical candidates.
Case Study 2: Pesticidal Efficacy
In field trials conducted over two growing seasons, formulations containing this compound demonstrated a reduction in pest populations by over 70%. This study highlights the compound's effectiveness as an environmentally friendly alternative to synthetic pesticides.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions at the pyrazole 3-position and pyrimidinone 6-position.
Table 1: Structural and Physicochemical Comparison
Notes:
- Aromatic Substitutions : Phenyl and pyridin-3-yl groups introduce π-π stacking capabilities, which may improve binding affinity to hydrophobic enzyme pockets.
- Heterocyclic Additions : The benzo[d]thiazolyl group in compound 5 () adds a fused aromatic system, likely enhancing antifungal activity through improved target interaction.
Spectroscopic Characterization
1H NMR data for select analogs highlight distinct proton environments, aiding in structural differentiation:
Table 2: Key NMR Signals of Analogs
Notes:
- The target compound’s pyrazolylamino group would likely show NH proton resonances near δ 11–12 ppm, similar to compound 5 in .
- Mercapto (SH) groups, as in THPM2 (), exhibit distinct δ 2.26 ppm signals, absent in the target compound.
Q & A
Q. What are the common synthetic routes for 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting 5-amino-3-methyl-1H-pyrazole with 6-methylpyrimidin-4(3H)-one derivatives under alkaline conditions. For example, sodium methoxide in anhydrous methanol can facilitate the substitution at the pyrimidine ring, followed by purification via recrystallization or column chromatography . Key parameters include temperature control (40–60°C) and stoichiometric ratios of reactants to minimize byproducts.
Q. How is the structural identity of this compound confirmed in academic research?
X-ray crystallography (using SHELX software for refinement ) and NMR spectroscopy are standard. For crystallography, single crystals are grown via slow evaporation, and data collection is performed on a diffractometer (e.g., Bruker SMART APEX CCD). Structural refinement typically achieves R-values < 0.08 . For NMR, characteristic signals include:
- 1H NMR : δ 2.10–2.30 (s, 3H, CH3), δ 5.80–6.10 (s, 1H, pyrazole NH2), δ 8.20–8.50 (s, 1H, pyrimidine H) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound?
Yield optimization requires iterative adjustments:
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W, 15 min) .
Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:1) and HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., anticonvulsant potency) may arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized models : Use identical seizure induction methods (e.g., pentylenetetrazole vs. maximal electroshock) for cross-study comparisons.
- Metabolite profiling : LC-MS analysis identifies active metabolites that influence results .
- Computational docking : Compare binding affinities to targets (e.g., GABA receptors) using Schrödinger Suite or AutoDock .
Q. How is hydrogen bonding analyzed in the crystal structure of related pyrimidinone derivatives?
Hydrogen-bonding networks are mapped using Mercury software (CCDC). For example, O–H···O and N–H···O interactions stabilize the lattice in analogs like 2-[2-(2-anilinopyrimidinone)phenoxy]-3-phenylquinazolin-4(3H)-one. Key metrics include bond distances (2.6–3.0 Å) and angles (150–170°) .
Methodological Considerations
Q. What analytical techniques quantify purity and stability during storage?
- HPLC-DAD : Method: C18 column, 0.1% formic acid in water/acetonitrile (70:30), flow rate 1.0 mL/min, λ = 254 nm. Purity >98% is achievable .
- Karl Fischer titration : Monitors moisture uptake (critical for hygroscopic analogs).
- Accelerated stability studies : Store at 40°C/75% RH for 6 months; analyze degradation products via LC-MS .
Q. How are structure-activity relationships (SAR) studied for this compound?
SAR studies involve synthesizing analogs with modifications at:
- Pyrazole ring : Replace 5-amino with nitro or methyl groups.
- Pyrimidine ring : Introduce halogens or alkyl chains at the 6-position.
Biological testing (e.g., IC50 in enzyme assays) combined with QSAR modeling (using CODESSA or MOE) identifies critical substituents .
Data Analysis and Validation
Q. What statistical methods validate experimental reproducibility in bioactivity studies?
- ANOVA : Assesses inter-group variability (e.g., ED50 values across seizure models).
- Bland-Altman plots : Quantify agreement between in vitro and in vivo datasets.
- Power analysis : Ensures sample sizes (n ≥ 6) meet 80% statistical power .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
